盐酸尼卡地平-d3

描述

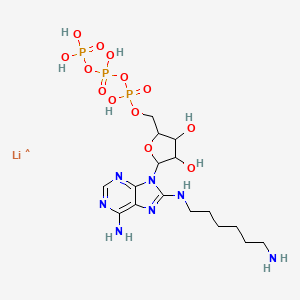

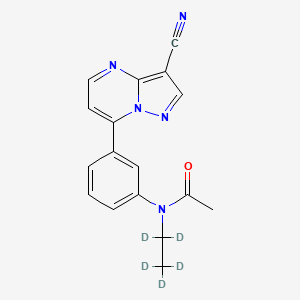

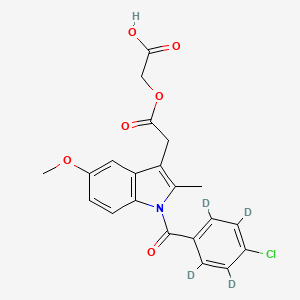

Nicardipine-d3 Hydrochloride is the deuterium labeled Nicardipine hydrochloride . It is a calcium channel blocker with an IC50 of 1 μM for blocking cardiac calcium channels . It acts as an agent for chronic stable angina and for controlling blood pressure .

Synthesis Analysis

The synthesis of Nicardipine Hydrochloride involves 3-amino-2-butenoic acid-2’-(N-benzyl-N-methyl)aminoethyl ester and 3-methyl-4-(3’-nitrophenyl)-3-methyl .科学研究应用

Development of Oral Liquid Formulation

Nicardipine hydrochloride has been used in the development of a new oral liquid formulation intended for pediatric use, particularly for treating hypertension in children. This formulation includes simple excipients like hydroxypropylmethylcellulose, simple syrup, polysorbate 80, sodium saccharin, citrate buffer, strawberry flavor, and potassium sorbate .

Internal Standard for Analytical Methods

Nicardipine-d3 hydrochloride serves as an internal standard for analytical methods in pharmacokinetic studies. It is used to ensure the accuracy and consistency of measurements when analyzing the concentration of drugs in biological samples .

Proteomics Research

This compound is also utilized in proteomics research as a biochemical reference material for various experimental procedures .

Cancer Research

In cancer research, nicardipine has been investigated for its potential as an EED inhibitor and its ability to enhance the efficacy of other cancer treatments like docetaxel in vivo .

作用机制

安全和危害

未来方向

Nicardipine Hydrochloride is used off-label to treat hypertension in children . A new oral formulation of Nicardipine Hydrochloride 2 mg/mL using simple excipients has been proposed . The pharmacological and clinical parameters remain to be assessed and compared with those of the previous formulation .

属性

IUPAC Name |

5-O-[2-[benzyl(trideuteriomethyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H/i3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKVCUNQWYTVTO-FJCVKDQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nicardipine-d3 Hydrochloride | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

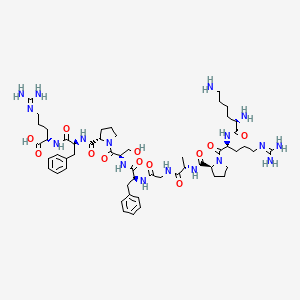

![4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B563128.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B563138.png)

![1,7-Diazabicyclo[4.1.0]heptane-6-carboxamide,N-methyl-(9CI)](/img/no-structure.png)